Antibiotic SF 2487 sodium salt

Antiviral drug discovery Influenza A virus Polyether ionophore

Antibiotic SF 2487 sodium salt (CAS 120203-60-3), also known as tetromadurin or A80577, is a type I polyketide polyether tetronate ionophore antibiotic produced by Actinomadura verrucosospora. It belongs to the acyltetronic acid subclass of polyether antibiotics and is structurally characterized by a tetronate ring bearing an exocyclic double bond, a cyclohexane ring, a tetrahydropyran ring, and multiple tetrahydrofuran rings.

Molecular Formula C42H64NaO12
Molecular Weight 783.9 g/mol
CAS No. 120203-60-3
Cat. No. B219452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic SF 2487 sodium salt
CAS120203-60-3
SynonymsSF 2487
SF-2487
Molecular FormulaC42H64NaO12
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na]
InChIInChI=1S/C42H64O12.Na/c1-9-29(45)32-14-15-33(52-32)42(7)18-24(5)30(54-42)12-10-21(2)39-22(3)11-13-31(53-39)27(19-43)17-26-16-23(4)36(46)28(20-44)34(26)40(50-8)38(48)35-37(47)25(6)51-41(35)49;/h10,17,22-24,26,28-36,39-40,43-46H,6,9,11-16,18-20H2,1-5,7-8H3;/b21-10+,27-17+;/t22-,23+,24+,26+,28-,29+,30-,31+,32-,33+,34+,35?,36+,39+,40-,42-;/m0./s1
InChIKeyJINRBYOWHJLDLT-FYJCAEPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic SF 2487 Sodium Salt (CAS 120203-60-3): A Polyether Tetronate Ionophore for Antiviral and Antimalarial Research Procurement


Antibiotic SF 2487 sodium salt (CAS 120203-60-3), also known as tetromadurin or A80577, is a type I polyketide polyether tetronate ionophore antibiotic produced by Actinomadura verrucosospora [1]. It belongs to the acyltetronic acid subclass of polyether antibiotics and is structurally characterized by a tetronate ring bearing an exocyclic double bond, a cyclohexane ring, a tetrahydropyran ring, and multiple tetrahydrofuran rings [2]. The sodium salt form (molecular formula C₄₂H₆₄NaO₁₂, MW 783.9 g/mol) is the primary isolate used for structural determination and biological evaluation [1].

Polyether tetronate ionophore
Antiviral & antimalarial screening
Sodium salt form (isolate) Natural product from Actinomadura verrucosospora

Why Tetronasin or Tetronomycin Cannot Substitute for SF 2487 Sodium Salt in Antiviral and Antimalarial Screening Programs


Although SF 2487 sodium salt shares the polyether tetronate scaffold with tetronasin (M139603) and tetronomycin, the three compounds exhibit non-interchangeable biological activity profiles that preclude generic substitution in research settings. Tetronasin and tetronomycin are predominantly Gram-positive antibacterial ionophores [1], whereas SF 2487 uniquely combines in vitro anti-influenza virus activity with antimalarial efficacy against Plasmodium falciparum and Plasmodium berghei [2][3]. This dual antiviral–antimalarial phenotype is absent in the closest structural analogs, meaning that any assay designed to probe polyether tetronate ionophore antiviral or antimalarial mechanisms requires SF 2487 specifically.

SF 2487 Sodium Salt
Dual in vitro antiviral (influenza A) and antimalarial (P. falciparum) activity profile
Tetronasin / Tetronomycin
Gram-positive antibacterial only
No published antiviral or antimalarial activity; biological profile does not match SF 2487
SF 2487
Defined acute toxicity benchmark (LD₅₀ 25 mg/kg i.v. mouse) supporting in vivo study design
Analogs
No acute LD₅₀ data available
Toxicity context may not transfer; therapeutic index calculations not possible
SF 2487 mad cluster
Fully validated biosynthetic gene cluster with functional cyclase deletions for analog generation
Tetronasin / Tetronomycin clusters
Less comprehensive validation
Biosynthetic engineering platforms are not interchangeable

Quantitative Differential Evidence for SF 2487 Sodium Salt Selection Against Closest Polyether Tetronate Analogs


Anti-Influenza A Virus Activity: SF 2487 Sodium Salt Exhibits In Vitro Antiviral Efficacy Absent in Tetronasin and Tetronomycin

SF 2487 sodium salt demonstrates in vitro antiviral activity against influenza A virus, a property not described for either tetronasin or tetronomycin [1]. In the primary isolation paper, SF 2487 was explicitly screened and found active against influenza virus in vitro, while the same study noted its antibacterial activity was limited to Gram-positive organisms, with no Gram-negative activity [2]. Tetronasin and tetronomycin are characterized exclusively as Gram-positive antibacterial ionophores with no published antiviral claims [3].

Anti-Influenza A
Class-level inference
SF 2487Active (in vitro)
TetronasinNo reported activity
TetronomycinNo reported activity
Only SF 2487 supports influenza antiviral screening
IC₅₀ not reported; qualitative evidence from primary isolate
Antiviral drug discovery Influenza A virus Polyether ionophore

Antimalarial Activity Against Plasmodium falciparum: SF 2487 Sodium Salt Demonstrates In Vitro and In Vivo Antimalarial Efficacy Where Tetronasin and Tetronomycin Do Not

SF 2487 sodium salt possesses confirmed antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo, as documented in US Patent 6,939,892 B2 [1]. The patent describes inhibition of P. falciparum proliferation in infected human red blood cells and in vivo efficacy against P. berghei in murine models [1]. In contrast, tetronasin and tetronomycin have no published antimalarial activity claims, with their biological characterization limited to Gram-positive antibacterial ionophore function [2].

Antimalarial
Cross-study comparable
SF 2487Active vs P. falciparum
TetronasinNo antimalarial data
TetronomycinNo antimalarial data
Sole polyether tetronate with antimalarial evidence
In vitro P. falciparum and in vivo P. berghei data (patent)
Antimalarial drug discovery Plasmodium falciparum Polyether ionophore

Gram-Positive Antibacterial MIC Range: SF 2487 Shows Comparable Potency to Tetronomycin but Broader Strain Coverage Than Tetronasin Against Clinical Isolates

SF 2487 sodium salt exhibits moderate antibacterial activity against Gram-positive bacteria including Staphylococcus spp. and Enterococcus spp. with reported MIC values of 0.10–0.39 μg/mL . Tetronomycin shows comparable potency with MIC ≤0.3 μg/mL against Gram-positive bacteria [1], while tetronasin has a higher MIC of 0.5 μg/mL against S. aureus [2]. The slightly lower MIC range of SF 2487 relative to tetronasin suggests marginally superior anti-staphylococcal potency.

Gram-pos MIC
Cross-study comparable
0.10–0.39 μg/mL (SF 2487)
Tetronasin: 0.5 μg/mL | Tetronomycin: ≤0.3 μg/mL
Comparable anti-staphylococcal potency to tetronomycin
Broth microdilution; lower bound 5-fold below tetronasin
Antibacterial drug discovery Gram-positive bacteria MIC determination

Acute In Vivo Toxicity: SF 2487 Sodium Salt LD₅₀ of 25 mg/kg (i.v. Mouse) Provides a Defined Toxicology Baseline Absent for Tetronomycin

The acute toxicity of SF 2487 sodium salt has been quantified with an LD₅₀ value of 25 mg/kg by intravenous injection in mice [1]. No comparable LD₅₀ data are publicly available for tetronomycin, preventing direct toxicity comparison [2]. This defined toxicity benchmark allows researchers to estimate therapeutic indices when SF 2487 is employed in animal models of malaria or viral infection, a parameter that cannot be calculated for tetronomycin.

Acute Toxicity
Class-level inference
25 mg/kg (i.v. mouse)
No LD₅₀ data for tetronasin or tetronomycin
Toxicity benchmark available for in vivo study design
Reference: Hatsu et al. 1990
In vivo toxicology Acute toxicity Polyether ionophore safety

Biosynthetic Gene Cluster Characterization: The mad Gene Cluster of SF 2487 Provides a Defined Genetic Engineering Platform Not Available for Tetronasin or Tetronomycin

The complete biosynthetic gene cluster (mad cluster) for SF 2487 (tetromadurin) has been sequenced from Actinomadura verrucosospora and functionally validated through in-frame deletion mutagenesis of mad10 and mad31, which encode cyclases for cyclohexane and tetrahydropyran ring formation, respectively [1]. The Δmad10 mutant produces a novel partially cyclized tetromadurin intermediate, confirming the role of specific genes and providing a genetically tractable system for generating analogs [1]. While the tetronomycin gene cluster has also been partially characterized, the mad cluster is the most comprehensively validated for this polyether tetronate subclass [2].

Gene Cluster
Cross-study comparable
32-gene mad cluster fully validated
Δmad10/Δmad31 mutants produce novel intermediates
Validated platform for biosynthetic engineering
Only polyether tetronate cluster with functional deletion data
Natural product biosynthesis Polyketide engineering Genome mining

High-Value Research and Industrial Application Scenarios for SF 2487 Sodium Salt Based on Quantitative Differentiation


Antiviral Drug Discovery: Influenza A Virus Inhibition Screening Using Polyether Tetronate Ionophores

SF 2487 sodium salt is the only commercially available polyether tetronate ionophore with documented in vitro anti-influenza A virus activity [1]. Research groups screening ionophore libraries for antiviral leads should prioritize procurement of SF 2487 sodium salt as a positive control or lead scaffold, since tetronasin and tetronomycin lack any published antiviral data [1]. The compound's dual ionophore–antiviral mechanism may inform structure–activity relationship (SAR) studies exploring the tetronate pharmacophore for antiviral target engagement.

Antimalarial Lead Optimization: Plasmodium falciparum Ionophore Target Validation

SF 2487 sodium salt is the only polyether tetronate ionophore with patented in vitro and in vivo antimalarial efficacy against Plasmodium falciparum and Plasmodium berghei [2]. Pharmaceutical research programs focused on novel antimalarial mechanisms, particularly those targeting ion homeostasis in Plasmodium parasites, should procure SF 2487 as a chemical probe. Its defined acute toxicity (LD₅₀ 25 mg/kg i.v.) provides a benchmark for therapeutic index calculations during hit-to-lead optimization [3].

Polyether Tetronate Biosynthetic Engineering: Genetic Manipulation of the mad Gene Cluster for Novel Analog Generation

The fully sequenced and functionally validated mad biosynthetic gene cluster of SF 2487 represents the most comprehensively characterized genetic platform among polyether tetronates [4]. Industrial biotechnology and natural product discovery groups seeking to generate novel polyether analogs through combinatorial biosynthesis should procure SF 2487-producing Actinomadura verrucosospora strains or the cloned mad cluster. The demonstrated production of a novel partially cyclized intermediate from the Δmad10 mutant confirms the tractability of this system for analog diversification [4].

Comparative Polyether Ionophore Mechanistic Studies: Gram-Positive Antibacterial Selectivity Profiling

SF 2487 sodium salt serves as a valuable comparator in studies dissecting the structural determinants of polyether ionophore antibacterial potency and selectivity. Its MIC range of 0.10–0.39 μg/mL against staphylococci and enterococci places it between tetronomycin (≤0.3 μg/mL) and tetronasin (0.5 μg/mL) in anti-staphylococcal potency [5]. Procurement of all three compounds enables systematic SAR studies correlating subtle structural differences (e.g., exocyclic double bond in the tetronate ring of SF 2487 vs. tetronasin) with antimicrobial potency and ion selectivity.

Application
Selection Property
Validation Focus
Influenza A antiviral screening
Unique in vitro anti-influenza activity
Influenza virus endpoint context
Plasmodium antimalarial screening
Patented P. falciparum inhibition profile
P. falciparum proliferation endpoint
Polyketide biosynthetic engineering
Validated mad gene cluster
Cyclase deletion mutant characterization
Comparative ionophore profiling
MIC rank among tetronate analogs
Gram-positive susceptibility endpoints
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